N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
Description
This compound features a benzo[d]oxazole core linked via a thioether-acetyl group to a piperazine ring, which is further connected to a thiophene-2-carboxamide moiety through an ethyl spacer. Its synthesis likely involves multi-step coupling reactions, as seen in related compounds (e.g., amide bond formation and nucleophilic substitution) .
Properties
IUPAC Name |
N-[2-[4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c25-18(14-29-20-22-15-4-1-2-5-16(15)27-20)24-11-9-23(10-12-24)8-7-21-19(26)17-6-3-13-28-17/h1-6,13H,7-12,14H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJVUDCEKFAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of benzo[d]oxazole-2-thiol: This is achieved by reacting 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide.
Acetylation: The benzo[d]oxazole-2-thiol is then acetylated using acetic anhydride to form the acetyl derivative.
Piperazine coupling: The acetylated benzo[d]oxazole derivative is reacted with piperazine in the presence of a base such as triethylamine.
Thioether formation: The resulting product is then reacted with thiophene-2-carboxylic acid chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the benzo[d]oxazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit prostaglandin H2 synthase.
Biological Studies: The compound’s interaction with various enzymes and receptors makes it a candidate for studying biochemical pathways.
Pharmaceutical Development: Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to prostaglandin H2 synthase, inhibiting its activity and thereby reducing inflammation.
Pathways Involved: By inhibiting prostaglandin synthesis, the compound modulates the inflammatory response, making it a potential therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]oxazole-Thiadiazole Derivatives ()
Compounds such as 2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l) and analogs (5m–5q) share the benzo[d]oxazol-2-ylthio acetyl backbone but differ in the substituents on the thiadiazole ring. Key comparisons include:
- Physical Properties : Melting points vary significantly (e.g., 5l: 269.5–271°C vs. 5m: 217.6–218.7°C), suggesting differences in crystallinity or intermolecular interactions due to substituent bulkiness .
- Synthetic Feasibility : Yields range from 56% (5o) to 62% (5q), indicating that electron-withdrawing groups (e.g., trifluoromethyl in 5l) may marginally improve reaction efficiency compared to methoxy or tolyl groups .
Table 1: Selected Benzo[d]oxazole-Thiadiazole Analogs
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5l | 4-(Trifluoromethyl) | 61 | 269.5–271 |
| 5m | o-Tolyl | 60 | 217.6–218.7 |
| 5q | 2-Methoxyphenyl | 62 | 250.2–251.4 |
Pyrazolo[3,4-d]pyrimidine-Benzo[d]oxazole Hybrids ()
Compounds like 2v and 2w incorporate a pyrazolo[3,4-d]pyrimidine scaffold instead of thiadiazole. Notable distinctions:
- Structural Complexity: The target compound’s thiophene carboxamide contrasts with 2v’s biotinylated side chain or 2w’s Boc-protected amino group, which may enhance solubility or target specificity .
- Synthetic Challenges : Yields vary widely (2v: 39% vs. 2w: 92%), likely due to steric hindrance in 2v’s biotin moiety versus the straightforward coupling in 2w .
Piperazine-Linked Benzo[d]oxazole/Quinolone Derivatives ()
Compounds such as 3ag (benzo[d]oxazole-piperazine) and 3ah (quinolone-piperazine) highlight the role of the ethyl-piperazine linker:
- Pharmacokinetic Implications : The ethyl spacer in the target compound may enhance flexibility and receptor binding, akin to 3ag’s m-tolylpiperazine group, which optimizes interactions with CNS targets .
- Synthetic Routes : Both 3ag and the target compound utilize nucleophilic substitution for piperazine attachment, though 3ag’s lower melting point (107–109°C) suggests reduced crystallinity compared to the target’s rigid thiophene carboxamide .
Thiophene Carboxamide Derivatives ()
Analog 98a (2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide) contrasts with the target’s thiophene-2-carboxamide:
Key Structural and Functional Insights
- Piperazine Role : The piperazine ring in the target compound and analogs (e.g., 3ag, Ziprasidone derivatives in ) is critical for modulating receptor affinity and solubility .
- Heterocyclic Core Impact: Replacing thiadiazole () with pyrazolo[3,4-d]pyrimidine () or quinolone () alters steric and electronic profiles, influencing bioactivity.
- Substituent Effects : Electron-deficient groups (e.g., trifluoromethyl in 5l) enhance thermal stability, while hydrophilic groups (e.g., biotin in 2v) may improve tissue penetration .
Biological Activity
N-(2-(4-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and research findings related to this compound.
1. Chemical Structure and Synthesis
The compound features multiple functional groups, including a benzo[d]oxazole moiety, a piperazine ring, and a thiophene carboxamide. The structural complexity allows for various interactions with biological targets, which is critical for its pharmacological properties.
Synthesis Pathway:
The synthesis of this compound typically involves the following steps:
- Formation of the benzo[d]oxazole-thioacetyl derivative.
- Coupling with piperazine to introduce the piperazine moiety.
- Final modification to obtain the thiophene-2-carboxamide structure.
Antimicrobial Activity
Recent studies indicate that derivatives of benzo[d]oxazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Research has demonstrated that certain derivatives can inhibit cellular proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism often involves modulation of key signaling pathways associated with cell growth and survival .
Inhibition of Protein Kinases
Some studies have focused on the inhibitory effects of compounds derived from similar scaffolds on specific protein kinases, such as p56 lck. These kinases play vital roles in T-cell proliferation and immune responses. The IC50 values reported for these compounds indicate potent activity, suggesting their potential as therapeutic agents in immunological disorders .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized benzo[d]oxazole derivatives, including those structurally related to our compound. The results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | M. tuberculosis | 20 |
This data indicates that modifications to the benzo[d]oxazole structure can enhance antimicrobial properties .
Case Study 2: Antitumor Activity
Another study assessed the antiproliferative effects of various derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D | MDA-MB-231 | 5.0 |
| E | NUGC-3 | 7.5 |
| F | SK-Hep-1 | 10.0 |
These findings suggest that specific structural elements are crucial for maximizing antitumor activity .
4.
This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in antimicrobial and antitumor domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
